D-Psicose

Sweetness potency Sensory analysis Sugar reduction

Formulators and food scientists face challenges replicating sucrose's browning, texture, and sweetness profile in reduced-calorie products. D-Psicose (D-allulose) directly solves this: • 70% sucrose sweetness, 0.4 kcal/g, no glycemic impact • Participates in Maillard browning - essential for baked goods • FDA exempt from 'Total Sugars' & 'Added Sugars' declaration • High solubility (1 kg/L) prevents crystallization in frozen desserts Supplied as a stable, white crystalline powder. Immediate shipment for pilot batches and production trials.

Molecular Formula C6H12O6
Molecular Weight 180.16 g/mol
CAS No. 23140-52-5
Cat. No. B10783083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Psicose
CAS23140-52-5
Molecular FormulaC6H12O6
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESC1C(C(C(C(O1)(CO)O)O)O)O
InChIInChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5-,6?/m1/s1
InChIKeyLKDRXBCSQODPBY-JDJSBBGDSA-N
Commercial & Availability
Standard Pack Sizes10 g / 100 g / 1 kg / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Psicose: Low-Calorie Sweetener Overview


D-Psicose, also known as D-allulose, is a rare ketohexose monosaccharide (C6H12O6) and the C-3 epimer of D-fructose [1]. It occurs naturally in minute quantities in select fruits and plants but is produced commercially via enzymatic isomerization of fructose using ketose 3-epimerases [2]. As a bulk sweetener, D-psicose offers approximately 70% of the sweetness of sucrose with a nearly identical temporal taste profile, while contributing only ~0.2–0.4 kcal/g and exerting negligible glycemic impact [3]. Its unique metabolic fate—absorbed but largely excreted unchanged in urine—underpins its functional differentiation from other rare sugars and polyols [4].

Maillard-reactive rare sugar supporting baked-goods browning studies
Very high aqueous solubility for frozen dessert and beverage formulation research
FDA guidance excludes from ‘Total Sugars’ and ‘Added Sugars’ (U.S. label research)

Why D-Psicose Cannot Be Substituted


Despite superficial similarities, low-calorie sweeteners exhibit critical differences in sweetness potency, caloric contribution, metabolic handling, and physicochemical behavior that preclude simple substitution. D-psicose is distinguished by its unique combination of high aqueous solubility (~1.0 kg/L) [1], participation in Maillard browning reactions essential for baked goods [2], and a specific regulatory labeling exemption in the U.S. that allows exclusion from 'Total Sugars' and 'Added Sugars' declarations [3]. In contrast, D-tagatose, while also a rare sugar, contributes 1.5 kcal/g and must be declared as a sugar [3]; erythritol, a common polyol, has significantly lower solubility (~370 g/L at 20°C) and does not brown . The quantitative evidence below details these critical performance gaps that affect formulation, labeling, and physiological outcome.

Attribute
D-Psicose
D-Tagatose
Erythritol
U.S. Sugar Labeling
Exempt from Total/Added Sugars
Must declare as sugar
Not a sugar (polyol)
Caloric Value
~0.2–0.4 kcal/g
~1.5 kcal/g
~0.2 kcal/g
Maillard Browning
Yes
Yes
No
Aqueous Solubility
Very high (~1 kg/L)
High
Lower, prone to crystallization

D-Psicose: Comparative Evidence


Sweetness Potency and Sensory Profile

D-Psicose exhibits a relative sweetness of ~70% compared to sucrose [1]. In a direct head-to-head comparison of 16 sweeteners using a trained sensory panel (n=40), D-psicose (allulose) and a sucrose-allulose mixture were among the top performers most similar to sucrose in dose-response behavior, growth rate, and potency, showing the greatest potential for sugar replacement across the tested intensity range [2]. In contrast, D-tagatose, a closely related C-4 epimer of fructose, provides a higher relative sweetness of ~92% of sucrose [3]. Temporal profiling further revealed that D-psicose was perceived with a clean sweet onset and minimal side tastes, whereas non-nutritive alternatives like acesulfame-K and stevia exhibited prominent bitter and metallic aftertastes [4].

Sweetness & Sensory
Reported
~70% sucrose sweetness; dose-response profile closest to sucrose among 16 sweeteners (n=40 panel)
Reported taste fidelity may reduce need for masking agents in sugar-reduction research
Compared to D-tagatose (~92% sweetness) and high-intensity sweeteners
Sweetness potency Sensory analysis Sugar reduction

Caloric Value and Metabolic Fate

D-Psicose provides approximately 0.2–0.4 kcal/g, a dramatic reduction compared to sucrose (4 kcal/g) and D-tagatose (1.5 kcal/g) [1]. In a human metabolic study (n=6 healthy subjects), D-psicose ingested at 0.35 g/kg body weight was not metabolized into energy, as carbohydrate energy expenditure (CEE) did not increase within 3 hours, unlike glucose [2]. The accumulated urinary excretion rate of ingested D-psicose was approximately 70%, confirming that the majority of absorbed D-psicose is eliminated unchanged rather than metabolized [2]. Based on breath hydrogen concentration data, the energy value of D-psicose was estimated to be less than 1.6 kJ/g (0.38 kcal/g) [2]. In contrast, D-tagatose is partially metabolized in the small intestine and fermented in the colon, contributing 1.5 kcal/g [1].

Caloric & Metabolic Fate
Reported
0.2–0.4 kcal/g; ~70% urinary excretion unchanged (human study, n=6)
Supports low-calorie labeling research; metabolic profile differs from D-tagatose (1.5 kcal/g)
CEE unchanged within 3 h; breath H₂ energy estimate
Solubility & Anti-Crystallization
Reported
~1,000 g/L vs. erythritol ~370 g/L (20°C)
High solubility may suppress polyol crystallization in frozen model systems
Lower hygroscopicity than D-tagatose reported
FDA Labeling Exemption
Regulatory context
Excluded from ‘Total Sugars’ and ‘Added Sugars’ (U.S. Nutrition Facts)
Enables ‘0g Added Sugars’ label research; D-tagatose must be declared as sugar
FDA enforcement discretion (April 2019); GRAS notifications received
Glycemic & Insulin Response
Reported
Suppressed postprandial glucose and insulin elevation (human maltodextrin test; animal models)
Supports glycemic-response research; may be relevant for diabetic-friendly model systems
7.5 g alone had no effect; co-ingestion reduced AUC (P
Maillard Browning
Reported
Participates in Maillard reactions; caramelization similar to sucrose
Enables browning studies without supplemental agents; erythritol does not brown
Reported higher anti-Maillard products vs. glucose and fructose in storage models
Caloric value Metabolism Nutrition labeling

Solubility and Anti-Crystallization

D-Psicose exhibits extremely high water solubility of approximately 1.0 kg/L at ambient temperature [1]. This is significantly higher than the common bulk sweetener erythritol, which has a solubility of approximately 370 g/L at 20°C and is prone to precipitation and crystallization in high-concentration formulations, particularly in frozen desserts . This solubility differential translates into practical formulation advantages: D-psicose can reduce the freezing point of frozen foods and suppress the crystallization of co-formulated polyols like erythritol, improving texture and shelf stability in ice creams, candies, and chocolates . D-Psicose also exhibits lower hygroscopicity than D-tagatose, contributing to better shelf stability in dry applications [2].

Solubility & Anti-Crystallization
Reported
~1,000 g/L vs. erythritol ~370 g/L (20°C)
High solubility may suppress polyol crystallization in frozen model systems
Lower hygroscopicity than D-tagatose reported
Solubility Crystallization Frozen desserts

FDA Sugar Labeling Exemption

D-Psicose (allulose) has been granted a unique regulatory exemption by the U.S. FDA. Under enforcement discretion guidance issued in April 2019, allulose is excluded from 'Total Sugars' and 'Added Sugars' declarations on the Nutrition Facts Panel, though it still contributes to 'Total Carbohydrates' [1]. This exemption is not extended to other rare sugars. D-Tagatose, for instance, is chemically classified as a monosaccharide and must be included in 'Total Sugars' and, when added as an ingredient, in 'Added Sugars' [1]. This regulatory divergence has significant commercial implications for brands seeking 'No Added Sugar' or 'Keto-Friendly' positioning. D-Psicose has also received 'no questions' letters from the FDA for GRAS notifications, with intended use levels ranging from 2% to 100% across bakery products, beverages, cereals, chewing gum, and confections [2].

FDA Labeling Exemption
Regulatory context
Excluded from ‘Total Sugars’ and ‘Added Sugars’ (U.S. Nutrition Facts)
Enables ‘0g Added Sugars’ label research; D-tagatose must be declared as sugar
FDA enforcement discretion (April 2019); GRAS notifications received
Regulatory Nutrition Facts Panel Labeling

Postprandial Glycemic and Insulin Response

D-Psicose exerts a negligible glycemic impact and has been shown to actively suppress postprandial blood glucose elevation when co-administered with carbohydrates. In a study with db/db diabetic mice, D-psicose significantly improved glucose tolerance and reduced the area under the curve (AUC) for glucose compared to D-glucose and D-fructose (P < 0.05) [1]. In a human acute administration study, 7.5 g of D-psicose alone had no influence on blood glucose or insulin concentration, but when administered with an oral maltodextrin tolerance test, D-psicose suppressed the elevation of both blood glucose and insulin [2]. Plasma glucose levels were significantly lower in dogs receiving D-allulose plus glucose compared to controls at 5, 10, and 15 minutes post-administration [3].

Glycemic & Insulin Response
Reported
Suppressed postprandial glucose and insulin elevation (human maltodextrin test; animal models)
Supports glycemic-response research; may be relevant for diabetic-friendly model systems
7.5 g alone had no effect; co-ingestion reduced AUC (P
Maillard Browning
Reported
Participates in Maillard reactions; caramelization similar to sucrose
Enables browning studies without supplemental agents; erythritol does not brown
Reported higher anti-Maillard products vs. glucose and fructose in storage models
Glycemic response Insulin Diabetes

Maillard Browning Performance

D-Psicose participates actively in Maillard browning reactions, a critical functional attribute for baked goods that is absent in most non-nutritive sweeteners and polyols [1]. D-Psicose undergoes browning and caramelization similar to sucrose, enabling golden crust formation, authentic caramel notes, and improved visual appeal in cookies, cakes, and muffins [1]. This contrasts sharply with erythritol, which does not participate in Maillard reactions and does not brown . High-intensity sweeteners like stevia and sucralose also lack this browning capability, often requiring the addition of bulking agents or separate browning ingredients in formulations [1]. Comparative studies indicate that D-psicose can produce higher anti-Maillard reaction products than D-glucose and D-fructose, contributing to enhanced antioxidant effects during long-term food storage .

Maillard Browning
Reported
Participates in Maillard reactions; caramelization similar to sucrose
Enables browning studies without supplemental agents; erythritol does not brown
Reported higher anti-Maillard products vs. glucose and fructose in storage models
Maillard reaction Browning Bakery

D-Psicose: Application Scenarios


Reduced-Sugar Baked Goods

D-Psicose enables the production of cookies, cakes, muffins, and brownies with significantly reduced caloric content (~0.4 kcal/g vs. 4 kcal/g for sucrose) while maintaining the browning, caramelization, and moisture retention properties essential for consumer acceptance [1]. Its participation in Maillard reactions ensures golden crust formation and authentic baked flavor without requiring additional browning agents [1]. The FDA labeling exemption allows U.S. products formulated with D-psicose to declare '0g Added Sugars', a key marketing advantage over products using D-tagatose, which must be declared as sugar [2].

Frozen Desserts and Confectionery

D-Psicose's exceptionally high water solubility (~1,000 g/L) and low crystallization tendency make it uniquely suitable for ice cream, frozen yogurt, hard candies, and chocolate products [3]. It reduces the freezing point of frozen desserts and suppresses the crystallization of co-formulated polyols like erythritol, which is otherwise prone to precipitation and grainy textures . This functional advantage translates to smoother mouthfeel and extended shelf stability without the cooling effect associated with erythritol .

Low-Glycemic Formulations

D-Psicose exerts a negligible glycemic impact and has been shown in both animal models and human studies to suppress postprandial blood glucose and insulin elevation when consumed with carbohydrates [4]. Specifically, 7.5 g D-psicose alone had no effect on blood glucose, and co-administration with maltodextrin significantly attenuated the glycemic response [4]. These properties support formulation of beverages, snacks, and meal replacements targeting diabetic, prediabetic, and health-conscious consumer segments [5].

Oral Care Products

Emerging research indicates that D-psicose selectively suppresses the growth and activity of periodontal disease-causing bacteria such as Porphyromonas gingivalis, distinguishing it from D-tagatose, which primarily targets caries-causing Streptococcus mutans [6]. This differential antimicrobial profile positions D-psicose as a functional sweetener for chewing gums, lozenges, and mouthwashes targeting periodontal health, a novel application not shared by conventional polyols like xylitol or erythritol [6].

Application
Selection Property
Validation Focus
Reduced-sugar baked goods research
Maillard reactivity and low caloric contribution
Browning performance and calorie reduction in model formulations
Frozen desserts and confectionery studies
High solubility and anti-crystallization behavior
Texture stability and freezing-point depression in model systems
Low-glycemic formulation research
Reported glycemic response suppression
Glucose tolerance and insulin response in relevant models
Oral care product research (periodontal)
Differential antimicrobial profile vs. periodontal pathogens
Growth inhibition of P. gingivalis in screening assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for D-Psicose

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.